![molecular formula C11H12ClN3O4 B12640246 Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B12640246.png)
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate is an organic compound with the molecular formula C11H12ClN3O5. This compound is characterized by the presence of a hydrazinylidene group attached to a propanoate moiety, along with a 4-chloro-2-nitrophenyl substituent. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate typically involves the reaction of ethyl acetoacetate with 4-chloro-2-nitrophenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation or recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkyl halides.
Major Products
Oxidation: Amino derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-chloro-2-[2-(4-methoxy-2-nitrophenyl)hydrazono]acetate
- Ethyl N-(4-chloro-2-nitrophenyl)carbamate
Uniqueness
Ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Propriétés
IUPAC Name |
ethyl 2-[(4-chloro-2-nitrophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O4/c1-3-19-11(16)7(2)13-14-9-5-4-8(12)6-10(9)15(17)18/h4-6,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKWXRPLSIPJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene](/img/structure/B12640163.png)
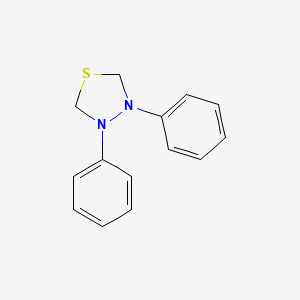
![4-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-3-(5-methyl-1H-pyrazol-3-yl)-1H-1,2,4-triazole-5-thione](/img/structure/B12640177.png)
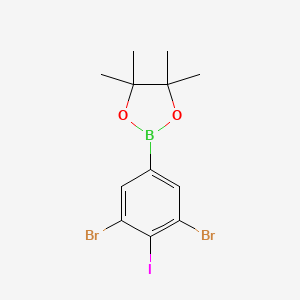
![3-(2-Methoxyethyl)-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole](/img/structure/B12640192.png)
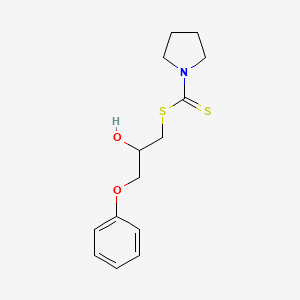
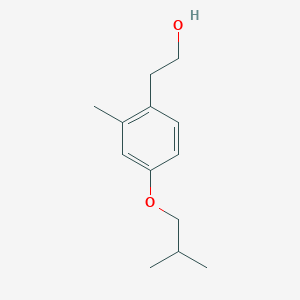
![1-[(4-fluorophenyl)sulfonyl]-N-[(2S)-3-methyl-1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12640211.png)

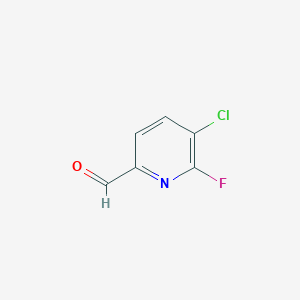
![tert-butyl N-[3-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B12640223.png)
![(2Z)-2-cyano-N-[3-(1H-imidazol-1-yl)propyl]-3-{1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazol-4-yl}prop-2-enamide](/img/structure/B12640225.png)
![2-bromo-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12640226.png)
![N-[4-(1,3-Benzothiazol-2-yl)-3-chlorophenyl]-7-chloroquinolin-4-amine](/img/structure/B12640239.png)
